(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one

Catalog No.
S548051
CAS No.
1055412-47-9
M.F
C15H13ClN2O
M. Wt
272.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methy...

CAS Number

1055412-47-9

Product Name

(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one

IUPAC Name

(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

InChI

InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7+

InChI Key

XLBQNZICMYZIQT-KPKJPENVSA-N

SMILES

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

SU5614; SU 5614; SU5614.

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C

Isomeric SMILES

CC1=CC(=C(N1)/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O)C

Description

The exact mass of the compound (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one is 272.07164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's what we can glean from scientific literature:

  • Structural Analysis: Research suggests a connection between the Z configuration of the double bond and the presence of an intramolecular hydrogen bond between the carbonyl oxygen and the pyrrole NH group. This information comes from a crystallographic study of a similar molecule, (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one [National Institutes of Health (.gov) National Center for Biotechnology Information [NCBI], PubChem PMC2967860: ].

(Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one, commonly referred to as SU5614, is a synthetic compound characterized by its distinctive indolinone core and pyrrole substituent. This compound is notable for its ability to inhibit specific receptor tyrosine kinases, particularly the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors play critical roles in angiogenesis and cellular proliferation, making SU5614 a target for therapeutic applications in cancer treatment.

The molecular formula of SU5614 is C15H13ClN2O, with a molecular weight of approximately 272.73 g/mol. The structure features a chloro group at the 5-position of the indolinone ring and a methylene bridge connecting to a 3,5-dimethylpyrrole moiety, contributing to its unique biological activity and properties .

That can modify its structure and potentially enhance its biological activity:

  • Oxidation: Under specific conditions, SU5614 can be oxidized, leading to various oxidized derivatives. This reaction can involve oxidizing agents like hydrogen peroxide.
  • Reduction: The compound can undergo reduction reactions that modify either the indolinone core or the pyrrole moiety, typically using reducing agents such as sodium borohydride.
  • Substitution: The chlorine atom in SU5614 can be substituted with other functional groups through nucleophilic substitution reactions. This versatility allows for the synthesis of analogs with potentially improved pharmacological profiles .

The primary biological activity of SU5614 lies in its role as an inhibitor of receptor tyrosine kinases. In vitro studies have demonstrated that it exhibits significant inhibitory effects on cell proliferation across various human carcinoma cell lines, including A-431 (epidermoid carcinoma), A-549 (lung carcinoma), and MDA-MB-468 (breast carcinoma). The compound has shown promising results in reducing cell viability with IC50 values ranging from 0.065 to 9.4 μmol/L . Additionally, its selective inhibition of VEGFR and PDGFR suggests potential applications in anti-cancer therapies by disrupting tumor angiogenesis.

The synthesis of SU5614 typically involves multiple steps:

  • Formation of the Indolinone Core: An appropriate precursor undergoes cyclization to form the indolinone structure.
  • Introduction of the Pyrrole Moiety: A condensation reaction introduces the pyrrole group at the 3-position of the indolinone core.
  • Chlorination: The final step involves chlorination to yield the desired product, SU5614.

These steps may vary slightly depending on specific experimental conditions and desired yields .

SU5614 has potential applications in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Its selectivity for VEGFR and PDGFR makes it a candidate for further development as an anti-cancer agent. Additionally, research into its pharmacokinetics and toxicity profiles could pave the way for clinical trials .

Studies on SU5614 have focused on its interaction with various biological targets:

  • Receptor Binding: The compound's binding affinity for VEGFR and PDGFR has been characterized through enzyme assays, indicating a competitive inhibition mechanism.
  • Cellular Interaction: In vitro assays have assessed how SU5614 affects cellular pathways related to growth factor signaling, apoptosis, and angiogenesis.

These studies are crucial for understanding how SU5614 functions at a molecular level and its potential therapeutic implications .

Several compounds share structural similarities with SU5614, particularly within the indolinone framework or pyrrole substitutions. Here are some notable examples:

Compound NameStructureSimilarityNotable Features
(Z)-5-Fluoro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-oneStructure0.80Contains fluorine instead of chlorine; potential for altered biological activity.
(S,Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamideStructure0.79Features morpholine substitution; may exhibit different pharmacological properties.
5-Fluoro-1H-indole-3-carboxylic acidStructure0.80Indole derivative; known for various biological activities including anti-cancer effects.
2-Oxoindoline-6-carboxylic acidStructure0.78Related to indolinones; studied for its own unique biological activities.

These compounds highlight the diversity within this chemical class while demonstrating how specific substitutions can influence biological activity and therapeutic potential .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

272.0716407 g/mol

Monoisotopic Mass

272.0716407 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

SU5614

Dates

Modify: 2023-08-15
1: Arseni N, Ahmed F, Hiddemann W, Buske C, Feuring-Buske M. Effects of the protein tyrosine kinase inhibitor, SU5614, on leukemic and normal stem cells. Haematologica. 2005 Nov;90(11):1577-8. PubMed PMID: 16266907.
2: Aleskog A, Höglund M, Pettersson J, Hermansson M, Larsson R, Lindhagen E. In vitro activity of the flt3-inhibitor su5614 and standard cytotoxic agents in tumour cells from patients with wild type and mutated flt3 acute myeloid leukaemia. Leuk Res. 2005 Sep;29(9):1079-81. Epub 2005 Apr 15. PubMed PMID: 16038735.
3: Spiekermann K, Dirschinger RJ, Schwab R, Bagrintseva K, Faber F, Buske C, Schnittger S, Kelly LM, Gilliland DG, Hiddemann W. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3. Blood. 2003 Feb 15;101(4):1494-504. Epub 2002 Oct 24. PubMed PMID: 12406902.
4: Yee KW, O'Farrell AM, Smolich BD, Cherrington JM, McMahon G, Wait CL, McGreevey LS, Griffith DJ, Heinrich MC. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase. Blood. 2002 Oct 15;100(8):2941-9. PubMed PMID: 12351406.
5: Spiekermann K, Faber F, Voswinckel R, Hiddemann W. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells. Exp Hematol. 2002 Jul;30(7):767-73. PubMed PMID: 12135675.

Explore Compound Types